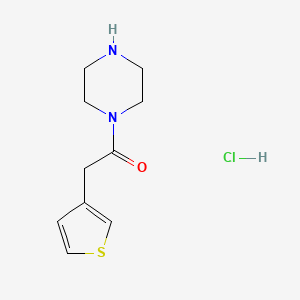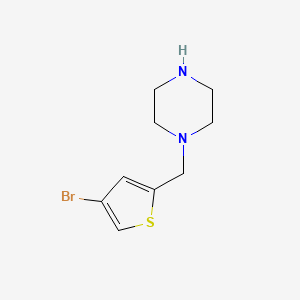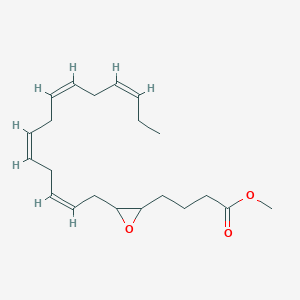
5(6)-EpETE methyl ester
説明
5(6)-EpETE methyl ester is a stable, hydrolyzable derivative of 5(6)-EET . It is biosynthesized in rat and rabbit liver microsomes by CYP450 . In neuroendocrine cells, such as the anterior pituitary and pancreatic islet, 5(6)-EET has been implicated in the mobilization of Ca2+ and hormone secretion . Since 5(6)-EET is highly unstable, 5(6)-EET methyl ester is used for bulk storage and small amounts are converted to the free acid just before use .
Synthesis Analysis
The synthesis of an ester can be accomplished in several ways. Esterification occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Other synthetic pathways to esters also exist. Acid chlorides react with alcohols to yield an ester and hydrochloric acid .Molecular Structure Analysis
The molecular formula of 5(6)-EpETE methyl ester is C21H34O3 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Esters undergo the same kinds of reactions that we’ve seen for other carboxylic acid derivatives, but they are less reactive toward nucleophiles than either acid chlorides or anhydrides . All their reactions are applicable to both acyclic and cyclic esters, called lactones .科学的研究の応用
Electrochemistry and Energy Storage
- Electrochemical Storage Devices : Ester-based electrolytes, such as those involving methyl esters, have been explored for their potential in electrochemical storage devices. Research conducted by Dahbi et al. (2012) on ester co-solvents in ternary system electrolytes revealed their significant role in improving ionic conductivity, viscosity, and electrochemical performance, which are crucial for the development of high-performance hybrid Li-ion capacitors (Dahbi et al., 2012).
Organic Synthesis
- Synthesis of Bis- and Tris-trityl Model Compounds : The study by Jassoy et al. (2018) on the synthesis of nanometer-sized bis- and tris-trityl compounds, where esterification plays a key role, showcases the application of esters in creating complex organic molecules for EPR distance measurement in biological systems (Jassoy et al., 2018).
Combustion Chemistry
- Combustion Chemistry of Unsaturated Esters : The research on the combustion of unsaturated C5H8O2 esters, including methyl crotonate and ethyl propenoate, by Yang et al. (2013) highlights the influence of ester structures on combustion chemistry, which has implications for biofuel applications (Yang et al., 2013).
Anti-inflammatory Activity
- Anti-inflammatory Activity of Esters : The study by Saeed et al. (2012) on the anti-inflammatory activity of methyl and ethyl palmitate in rat models illustrates the potential therapeutic applications of esters in reducing inflammation through various biochemical pathways (Saeed et al., 2012).
Materials Science
- Bio-Lubricant Application : The work by Borugadda and Goud (2016) on improving the thermo-oxidative stability of waste cooking oil methyl esters for bio-lubricant applications showcases the relevance of esters in developing sustainable industrial products (Borugadda & Goud, 2016).
Safety and Hazards
作用機序
Esters and Their General Mechanism of Action
Esters are a class of organic compounds that are derived from carboxylic acids. They are commonly formed by the condensation of a carboxylic acid and an alcohol . The general formula for an ester is RCOOR’, where R and R’ represent any alkyl or aryl group .
In terms of their mode of action, esters can undergo a variety of reactions. One of the most common is hydrolysis, which is the breaking of the ester bond by water to form a carboxylic acid and an alcohol . This reaction can be catalyzed by both acids and bases .
Biochemical Pathways Involving Esters
Esters are involved in numerous biochemical pathways. For instance, they play a crucial role in the process of esterification, a reaction that forms an ester from a carboxylic acid and an alcohol . This reaction is reversible and can be catalyzed by an acid .
Pharmacokinetics of Esters
The pharmacokinetics of esters can vary greatly depending on their specific structure and the environment in which they are present. Factors such as the presence of enzymes that can catalyze hydrolysis can greatly influence the absorption, distribution, metabolism, and excretion (ADME) of esters .
Molecular and Cellular Effects of Esters
On a molecular and cellular level, esters can have a variety of effects. For example, some esters have been found to exhibit antiviral activity . The exact effects can depend on the specific ester and the biological system in which it is present.
Influence of Environmental Factors on the Action of Esters
Environmental factors can significantly influence the action, efficacy, and stability of esters. For instance, factors such as pH and temperature can influence the rate of ester hydrolysis . Additionally, the presence of certain enzymes can catalyze the hydrolysis of esters, influencing their stability and action .
特性
IUPAC Name |
methyl 4-[3-[(2Z,5Z,8Z,11Z)-tetradeca-2,5,8,11-tetraenyl]oxiran-2-yl]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-16-19-20(24-19)17-15-18-21(22)23-2/h4-5,7-8,10-11,13-14,19-20H,3,6,9,12,15-18H2,1-2H3/b5-4-,8-7-,11-10-,14-13- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDSCYYACNUKQLZ-GJDCDIHCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC1C(O1)CCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\CC1C(O1)CCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



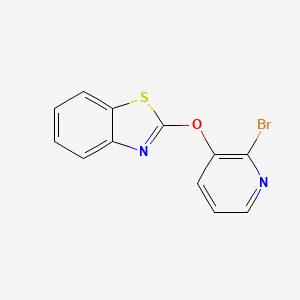
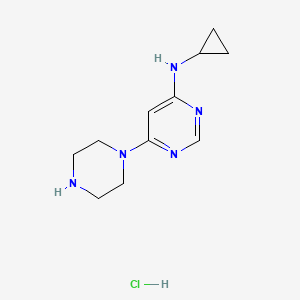
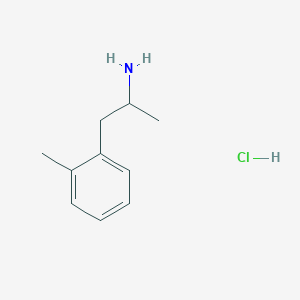

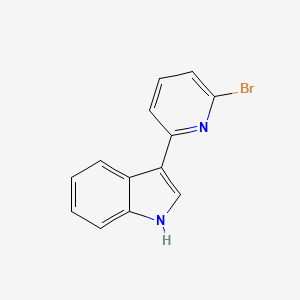
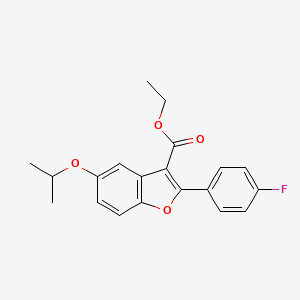
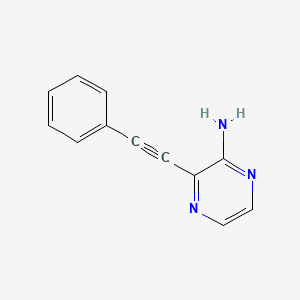
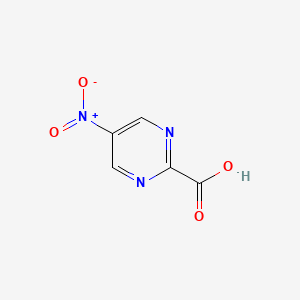
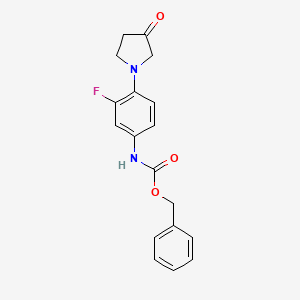
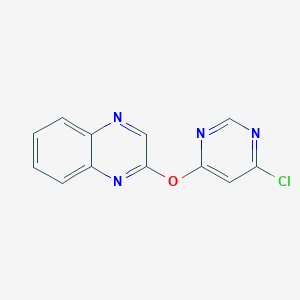
![4-[2-(3-Chloro-phenyl)-2-hydroxy-ethyl]-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B1501333.png)
